N-BENZYL-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Description
“N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve various steps . The exact chemical reactions for the synthesis of “N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” are not specified in the available literature.Future Directions
The future directions in the research of 1,2,4-triazole derivatives, including “N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide”, involve the discovery and development of more effective and potent agents . There is a continuous need for the synthesis of new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .
Properties
IUPAC Name |
N-benzyl-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11(2)19-12(3)17-18-15(19)21-10-14(20)16-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXXFZQLVQWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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